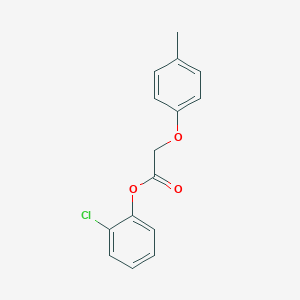

2-Chlorophenyl (4-methylphenoxy)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13ClO3 |

|---|---|

Molecular Weight |

276.71 g/mol |

IUPAC Name |

(2-chlorophenyl) 2-(4-methylphenoxy)acetate |

InChI |

InChI=1S/C15H13ClO3/c1-11-6-8-12(9-7-11)18-10-15(17)19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3 |

InChI Key |

IPKBUDRAPPJESP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2Cl |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds (²JHH and ³JHH). For 2-Chlorophenyl (4-methylphenoxy)acetate, COSY is instrumental in assigning the protons on the two aromatic rings. Cross-peaks would be expected between adjacent protons on the 2-chlorophenyl ring and the 4-methylphenoxy ring, confirming their respective substitution patterns. sdsu.eduscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (¹JCH). youtube.com It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule. For instance, the methyl protons of the tolyl group would show a correlation to the methyl carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This technique would definitively establish the ester linkage by showing a correlation from the methylene (B1212753) protons of the acetate (B1210297) group to the carbonyl carbon and the oxygen-bearing carbon of the 2-chlorophenyl ring. Similarly, correlations between the methyl protons and the aromatic carbons of the p-tolyl group would confirm its structure. sdsu.edu

An illustrative table of expected key HMBC correlations for confirming the connectivity of this compound is provided below.

| Protons (¹H) | Correlated Carbons (¹³C) | Information Gained |

| Methylene Protons | Carbonyl Carbon (C=O), Oxygen-linked Aromatic Carbon (C-O of chlorophenyl) | Confirms ester linkage and attachment to chlorophenyl |

| Methyl Protons | Aromatic carbons of the p-tolyl ring (C4, C3/C5) | Confirms position of the methyl group on the phenoxy ring |

| Aromatic Protons | Various aromatic carbons within the same and adjacent rings, Carbonyl Carbon | Confirms substitution patterns and overall assembly |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula. For this compound (C₁₅H₁₃ClO₃), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, providing definitive proof of its chemical formula.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and allows for structural confirmation. libretexts.org For this compound, key fragmentation pathways would involve the cleavage of the ester bond.

Expected primary fragmentation steps would include:

Cleavage of the ester group, leading to the formation of a [M-O-CH₂-C₆H₄-CH₃]⁺ ion corresponding to the 2-chlorophenoxycarbonyl cation.

Another significant fragmentation would be the formation of the 4-methylphenoxyl radical and the 2-chlorophenylacetylium cation.

Loss of the chlorine atom from the chlorophenyl ring is also a characteristic fragmentation pathway for chlorinated aromatic compounds. nih.gov

A table detailing the expected major fragments is presented below.

| m/z (mass/charge) | Proposed Fragment Ion | Structural Information |

| [M]+ | [C₁₅H₁₃ClO₃]⁺ | Molecular Ion |

| [M - 107] | [C₈H₆ClO]⁺ | Loss of the 4-methylphenoxy radical |

| [M - 169] | [C₇H₇O]⁺ | Loss of the 2-chlorophenoxyacetyl radical |

| 127/129 | [C₆H₄ClO]⁺ | 2-Chlorophenoxy cation (isotope pattern for Cl) |

| 107 | [C₇H₇O]⁺ | 4-Methylphenoxy cation (p-cresol cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. tanta.edu.eg The wavelengths of absorption are characteristic of the types of electronic transitions and are related to the presence of chromophores (light-absorbing groups) within the molecule. elte.hu

For this compound, the primary chromophores are the two aromatic rings (2-chlorophenyl and 4-methylphenoxy) and the carbonyl group of the ester. The expected electronic transitions would be π → π* transitions associated with the aromatic systems. uzh.chlibretexts.org The presence of substituents on the benzene (B151609) rings (chlorine, methyl, and the ester linkage) will influence the exact wavelength of maximum absorbance (λmax). tanta.edu.eg

The expected UV-Vis spectrum would exhibit strong absorption bands in the UV region, characteristic of these aromatic π → π* transitions.

| Type of Transition | Chromophore | Expected Absorption Region (nm) |

| π → π | 2-Chlorophenyl ring, 4-Methylphenoxy ring | ~200-280 |

| n → π | Carbonyl group (C=O) | Weak, may be obscured |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic structure and geometry of molecules. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of various molecular properties.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization

The initial step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, a process known as geometry optimization. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent ab initio methods used for this purpose. researchgate.netnih.govnih.gov

Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction of a molecule as a single Slater determinant. It treats electron-electron repulsion in an average way, rather than accounting for instantaneous electron-electron correlation. While computationally less intensive than more advanced methods, HF provides a good first approximation of molecular geometry and electronic properties. nih.govnih.gov

Density Functional Theory (DFT): DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density. researchgate.net This approach includes a term for electron correlation, making it generally more accurate than HF for many applications. Various exchange-correlation functionals are used in DFT, with hybrid functionals like B3LYP being particularly popular for their balance of accuracy and computational cost. dergipark.org.trresearchgate.net

For 2-Chlorophenyl (4-methylphenoxy)acetate, geometry optimization using either method would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase.

Table 1: Illustrative Optimized Geometric Parameters for a Phenoxyacetate (B1228835) Derivative (Calculated) (Note: This table is illustrative and based on typical values for similar compounds, as specific computational data for this compound is not readily available in the cited literature.)

| Parameter | Bond/Angle | Value (DFT/B3LYP) | Value (HF) |

| Bond Length | C=O | 1.21 Å | 1.19 Å |

| Bond Length | C-O (ester) | 1.35 Å | 1.34 Å |

| Bond Length | C-O (ether) | 1.38 Å | 1.37 Å |

| Bond Angle | O=C-O | 124° | 125° |

| Dihedral Angle | C-O-C-C | 115° | 114° |

Conformational Analysis and Energy Minima Identification

The presence of rotatable single bonds in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. This is typically done by systematically rotating key dihedral angles and performing geometry optimization at each step to find the local energy minima.

Electronic Structure Properties: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comglobal-sci.comnih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. researchgate.netresearchgate.net Red colors typically denote areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. The MEP map for this compound would reveal the most likely sites for intermolecular interactions.

Table 2: Illustrative Electronic Properties for a Chlorophenoxy Compound (Calculated) (Note: This table is illustrative and based on typical values for similar compounds, as specific computational data for this compound is not readily available in the cited literature.)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concepts. uni-muenchen.de This method allows for the investigation of charge delocalization and hyperconjugative interactions within the molecule.

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stability gained from these delocalizations. The second-order perturbation theory analysis within the NBO framework provides an estimate of the energy of these interactions. For aromatic systems like the phenyl rings in this compound, NBO analysis can quantify the resonance stabilization. chemrxiv.org

Calculation of Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from DFT, such as Fukui functions, provide a quantitative measure of the reactivity of different atomic sites within a molecule. mdpi.comresearchgate.netscm.com The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. scm.com This allows for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attacks. numberanalytics.comresearchgate.net

For this compound, calculating the condensed Fukui functions for each atom would provide a detailed map of its local reactivity, complementing the qualitative insights from the MEP map.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations would be invaluable for exploring its conformational flexibility in different environments, such as in solution. researchgate.net By simulating the molecule over a period of time, one can observe transitions between different conformations and understand the dynamics of the flexible ester and ether linkages. This provides a more realistic picture of the molecule's behavior than static calculations alone.

Analysis of Non-Covalent Interactions in this compound Remains an Unexplored Area of Computational Chemistry

A comprehensive review of scientific literature reveals a notable absence of specific computational studies on the non-covalent interactions (NCI) and reduced density gradient (RDG) of the chemical compound this compound. Despite the utility of NCI and RDG analyses in understanding molecular stability and intermolecular forces, this particular compound has not been the subject of such focused theoretical investigation.

Non-covalent interactions, such as van der Waals forces, hydrogen bonds, and π-stacking, are crucial in determining the supramolecular architecture and physicochemical properties of chemical compounds. The analysis of these forces through computational methods like NCI and RDG provides a visual and quantitative understanding of interaction types and strengths, delineating attractive from repulsive forces within a molecular system.

While computational studies, including Density Functional Theory (DFT) analyses, have been performed on structurally related, but distinct, molecules such as (4-Chloro-2-methylphenoxy) acetic acid and other chlorophenyl derivatives, the specific arrangement of the 2-chlorophenyl and 4-methylphenoxy groups in the target acetate (B1210297) ester has not been investigated in this context.

Consequently, there are no published research findings, data tables, or visual plots detailing the NCI and RDG analysis for this compound. The scientific community has yet to apply these specific computational tools to elucidate the intricate network of non-covalent forces within the crystal structure or molecular dimers of this compound. Such a study would be necessary to identify and characterize the specific weak interactions that govern its molecular recognition and packing behavior.

Until such research is conducted and published, a detailed discussion on the non-covalent interactions and reduced density gradient analysis of this compound cannot be provided.

Mechanistic Investigations of Chemical Transformations

Kinetics and Thermodynamics of Reactions Involving the Compound

The kinetics and thermodynamics of reactions involving esters are crucial for understanding their reactivity and stability. A common and extensively studied reaction of esters is hydrolysis, which can be catalyzed by either acid or base. The thermodynamic profile of esterification is typically characterized by a reversible reaction, and the position of the equilibrium is influenced by factors such as temperature and the concentration of reactants and products. sparkl.me For the formation of 2-Chlorophenyl (4-methylphenoxy)acetate from 2-chlorophenol (B165306) and 4-methylphenoxyacetic acid, the reaction is expected to be moderately exothermic, with the equilibrium constant dependent on the specific reaction conditions. sparkl.me

The kinetics of ester hydrolysis, particularly under alkaline conditions, are well-documented to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The rate of this reaction is highly sensitive to the electronic nature of the substituents on both the acyl and the phenoxy portions of the molecule. The presence of a chlorine atom at the ortho position of the phenyl ring is expected to influence the reaction rate through a combination of inductive and steric effects.

Table 1: Representative Kinetic Data for Alkaline Hydrolysis of Substituted Phenyl Acetates

| Substituent (X) in X-C₆H₄OAc | σ (Hammett Constant) | Relative Rate (kₓ/kₒ) | log(kₓ/kₒ) |

| 4-Nitro | 0.78 | 15.8 | 1.20 |

| 3-Nitro | 0.71 | 10.0 | 1.00 |

| 4-Chloro | 0.23 | 2.0 | 0.30 |

| 3-Chloro | 0.37 | 3.2 | 0.51 |

| H | 0.00 | 1.0 | 0.00 |

| 4-Methyl | -0.17 | 0.5 | -0.30 |

| 4-Methoxy | -0.27 | 0.3 | -0.52 |

This table presents generalized data for analogous systems to illustrate the principles of substituent effects.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide insight into the spontaneity and nature of the reaction. For the hydrolysis of chlorophenol-containing compounds, studies have shown that the process can be spontaneous (ΔG < 0) and endothermic (ΔH > 0), indicating it is an entropy-driven reaction. nih.gov

Elucidation of Reaction Pathways and Transition States

The hydrolysis of esters like this compound is proposed to proceed through a nucleophilic acyl substitution mechanism. In base-catalyzed hydrolysis, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. libretexts.org This intermediate is typically the highest energy species along the reaction coordinate, representing the transition state. buffalo.edunih.gov

The transition state is characterized by a developing negative charge on the carbonyl oxygen and the partial formation and breaking of bonds. arkat-usa.org The stability of this transition state is a key determinant of the reaction rate. Subsequently, the tetrahedral intermediate collapses, expelling the phenoxide as the leaving group and forming a carboxylic acid, which is then deprotonated under the basic conditions to yield a carboxylate salt. libretexts.org

In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org Following a proton transfer, the alcohol or phenol (B47542) is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid. libretexts.org

Stereochemical Outcomes and Control in Chemical Transformations

The carbonyl carbon in this compound is prochiral, meaning it is not a stereocenter itself but can be converted into one upon addition of a new substituent. The carbonyl group is planar, with sp2 hybridization, allowing for nucleophilic attack from either face of the plane with equal probability in the absence of any chiral influence. weebly.com

If the reaction introduces a new chiral center, and no chiral catalysts or reagents are used, a racemic mixture of products would be expected. weebly.com The stereochemical outcome of reactions at the carbonyl group is of paramount importance in asymmetric synthesis, where the goal is to selectively produce one enantiomer over the other. This is typically achieved by using chiral auxiliaries, catalysts, or reagents that can differentiate between the two faces of the prochiral carbonyl group. While specific studies on the stereochemical control of reactions involving this compound are not available, the general principles of stereoselective synthesis would apply.

Influence of Substituent Effects on Reaction Mechanisms

The substituents on the aromatic rings of this compound play a significant role in modulating its reactivity. The electronic effects of these substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions with varying substituents. walisongo.ac.id

The 2-chloro substituent on the phenyl ring is electron-withdrawing primarily through its inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the presence of the chloro group is expected to increase the rate of hydrolysis compared to an unsubstituted phenyl ester. nih.gov

On the other hand, the 4-methylphenoxy group has a methyl substituent on the phenoxy ring. The methyl group is electron-donating through hyperconjugation and a weak inductive effect (+I effect). This electron-donating nature would slightly decrease the acidity of the corresponding phenol, making the 4-methylphenoxide a slightly better leaving group than an unsubstituted phenoxide. However, the dominant electronic effect on the reaction rate is typically dictated by the substituents on the phenyl ring directly attached to the carbonyl group.

The relationship between the substituent's electronic properties and the reaction rate can be visualized in a Hammett plot, which is a graph of the logarithm of the relative rate constant (log(k/k₀)) versus the Hammett substituent constant (σ). researchgate.net For the hydrolysis of substituted phenyl esters, a positive slope (ρ value) is generally observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state. rsc.orgviu.ca

Table 2: Hammett Substituent Constants (σ)

| Compound | Substituent | σ (para) | σ (meta) | σ (ortho) |

| Toluene | -CH₃ | -0.17 | -0.07 | - |

| Chlorobenzene | -Cl | 0.23 | 0.37 | - |

| Anisole | -OCH₃ | -0.27 | 0.12 | - |

| Nitrobenzene | -NO₂ | 0.78 | 0.71 | - |

This table provides standard Hammett constants for common substituents to illustrate their electronic effects.

Structure Activity Relationship Sar Studies

Systematic Chemical Modifications and Their Impact on Molecular Function

Systematic chemical modification is a cornerstone of SAR studies, providing a direct correlation between structural changes and their effects on biological activity. nih.govosti.gov For phenoxyacetic acid derivatives, modifications are typically explored in several distinct regions of the chemical scaffold to probe the molecular interactions governing their function. mdpi.com

Modifications also involve introducing or changing substituents on the aromatic rings. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, which share a similar aryloxy-acetamide core, systematic changes to the substituents on the phenoxy ring demonstrated clear SAR trends. mdpi.com For instance, adding chloro or trifluoromethyl groups at the 2- and 4-positions of the phenoxy ring led to improved potency for SLACK potassium channel inhibition compared to the unsubstituted parent compound. mdpi.com Conversely, methyl and methoxy (B1213986) analogs did not show superior potency. mdpi.com These findings highlight that specific electronic and steric properties of the substituents are crucial for molecular function. The process of chemical modification allows researchers to enhance desired properties, such as translational efficiency and stability, by altering different parts of a molecule, including the nucleotide body and cap structures in mRNA therapeutics. frontiersin.org

Exploration of Substituent Effects on Aromatic Rings and Ester Linkage

The electronic and steric properties of substituents on the aromatic rings of phenoxyacetate (B1228835) derivatives play a significant role in their biological activity. The influence of a substituent is generally understood through a combination of its inductive and resonance effects, which alter the electron density of the aromatic ring. minia.edu.eglibretexts.org

Electron-Donating and Electron-Withdrawing Groups: Substituents are broadly classified as either electron-donating (activating) or electron-withdrawing (deactivating) groups. minia.edu.egnumberanalytics.com Activating groups, such as alkyl (e.g., methyl) and alkoxy groups, increase the electron density of the ring, making it more nucleophilic. minia.edu.eg Deactivating groups, like halogens (e.g., chloro), nitro, and carbonyl groups, withdraw electron density, making the ring more electrophilic. minia.edu.eglibretexts.org

In studies of phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, the introduction of a bromine atom at the 4-position of the phenoxy ring resulted in heightened inhibitory activity compared to unsubstituted analogs. nih.gov Similarly, a para-chloro substitution on a different phenyl ring within the same series displayed superior inhibitory effects compared to both para-methyl and unsubstituted versions. nih.gov For analogs of the dopamine (B1211576) transporter (DAT) inhibitor methylphenidate, adding electron-withdrawing groups to the 3' or 4' positions of the phenyl ring was found to improve DAT binding affinity. nih.gov

The position of the substituent (ortho, meta, or para) is also critical. Studies on various aromatic compounds show that 2- and 3-substituted compounds are often more active than their 4-substituted counterparts. mdpi.com This regioselectivity is dictated by how the substituent's electronic effects influence the stability of the intermediates formed during interaction with a biological target. minia.edu.eg

The ester linkage itself is a key functional group. Its polarity and ability to act as a hydrogen bond acceptor are important for interactions with biological macromolecules. Modifications that alter the ester, such as hydrolysis into the corresponding carboxylic acid, can drastically change the compound's properties and activity. nih.gov

The following table summarizes the general effects of different substituents on the aromatic rings of phenoxyacetate analogs based on findings from related compound series.

| Substituent Group | Position | Electronic Effect | Observed Impact on Activity (Example Context) | Reference |

|---|---|---|---|---|

| Chloro (Cl) | Para (4-) | Electron-withdrawing | Increased inhibitory potency (COX-2, SLACK channels) | mdpi.comnih.gov |

| Trifluoromethyl (CF3) | Para (4-) | Strongly Electron-withdrawing | Improved potency (SLACK channels) | mdpi.com |

| Methyl (CH3) | Para (4-) | Electron-donating | No significant improvement in potency (SLACK channels) | mdpi.com |

| Methoxy (OCH3) | Para (4-) | Electron-donating (Resonance), Electron-withdrawing (Inductive) | No significant improvement in potency (SLACK channels) | mdpi.com |

| Bromo (Br) | Para (4-) | Electron-withdrawing | Heightened inhibitory activity (COX-2) | nih.gov |

Computational Approaches in SAR (e.g., Quantitative Structure-Activity Relationships - QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationships (QSAR), are powerful tools for elucidating the connection between a molecule's chemical structure and its biological activity. nih.gov QSAR models translate the structural features of a series of compounds into a mathematical equation that can predict the activity of new, unsynthesized analogs. crpsonline.comresearchgate.net

For phenoxyacetic acid derivatives and related structures, QSAR studies have successfully identified key physicochemical properties that govern their function. nih.govmdpi.com In a Hansch-type QSAR analysis of phenoxyacetic acids as antisickling agents, activity was correlated with hydrophobic (π), electronic (σ), and molar refraction (MR) parameters. nih.gov The resulting models showed that potency was positively correlated with the hydrophobicity (π values) of substituents at the ortho, meta, and/or para positions. nih.gov Positive correlations were also found for the electronic parameter (σ constants) of para and/or meta substituents, indicating that electron-withdrawing groups at these positions enhance activity. nih.gov

Another QSAR study on phenoxyacetamide analogues as Monoamine Oxidase (MAO) inhibitors found that molecular weight, the energy of the highest occupied molecular orbital (HOMO), and polarizability were critical descriptors. crpsonline.com The model indicated that higher molecular weight compounds and the presence of electrophilic groups could increase inhibitory activity. crpsonline.com

The general form of a Hansch QSAR equation is: log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where:

C is the concentration required to produce a defined biological effect.

logP represents hydrophobicity.

σ represents the electronic effect of a substituent.

Es represents the steric effect of a substituent.

k₁, k₂, k₃, and k₄ are regression coefficients determined from the analysis.

The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A well-developed model for phenoxy acetamide (B32628) derivatives as MAO inhibitors showed a good correlative and predictive ability with an r² of 0.9033 and a q² of 0.8376. crpsonline.com

The table below presents findings from a representative QSAR study on phenoxyacetic acid derivatives.

| Biological Activity | Key Physicochemical Parameters | Correlation | Statistical Significance (r²) | Reference |

|---|---|---|---|---|

| Antisickling Agents | Hydrophobicity (π) of ortho, meta, para substituents | Positive | 0.872 | nih.gov |

| Antisickling Agents | Electronic effect (σ) of meta, para substituents | Positive | 0.872 | nih.gov |

| MAO Inhibition | Molecular Weight (MW) | Positive | 0.9033 | crpsonline.com |

| MAO Inhibition | HOMO Energy | Negative | 0.9033 | crpsonline.com |

Stereochemical Implications for Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govresearchgate.net The specific spatial orientation of functional groups determines how a molecule fits into and interacts with its biological target, such as an enzyme active site or a receptor binding pocket. nih.gov For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. nih.gov

While 2-Chlorophenyl (4-methylphenoxy)acetate itself is not chiral, the introduction of substituents or modifications to its scaffold can create stereocenters. The biological evaluation of the resulting enantiomers or diastereomers can provide crucial information about the topology of the binding site. Often, only one stereoisomer, the eutomer, is responsible for the desired biological effect, while the other, the distomer, may be inactive or contribute to off-target effects. nih.govwits.ac.za

In a study on nature-inspired chiral compounds, it was found that only the natural (5S, αS) isomers displayed significant antiplasmodial activity. nih.govresearchgate.net This stereoselectivity suggested that the uptake of the compounds was mediated by a specific transport system and that there were distinct interactions with the biological targets. nih.govresearchgate.net Molecular modeling can further illuminate the structural and stereochemical requirements for an efficient interaction, such as the formation of covalent bonds or specific non-covalent interactions. nih.gov

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Derivative Synthesis Based on SAR Insights

The design of new derivatives of 2-Chlorophenyl (4-methylphenoxy)acetate is guided by Structure-Activity Relationship (SAR) insights, which correlate the chemical structure of a molecule with its biological activity. The goal is to identify which parts of the molecule are essential for its activity and how modifications to its structure can enhance its desired properties. For phenoxyacetate (B1228835) derivatives, several key structural features are considered when designing new analogues.

The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature, number, and position of substituents on the aromatic rings. mdpi.com The introduction of a chlorine atom, for instance, can substantially alter the electronic and lipophilic properties of a molecule, which in turn can affect its biological activity. eurochlor.org The position of the chloro group on the phenyl ring and the methyl group on the phenoxy ring of the parent compound are critical starting points for SAR exploration.

Key design principles for synthesizing derivatives of this compound include:

Substitution on the Chlorophenyl Ring: The electronic nature of substituents on the chlorophenyl ring can be varied. Introducing electron-donating groups (e.g., methoxy (B1213986), amino) or additional electron-withdrawing groups (e.g., nitro, trifluoromethyl) can modulate the electronic distribution of the entire molecule. nih.gov The position of these substituents (ortho, meta, or para to the ester linkage) is also a critical variable, as it can influence the molecule's conformation and interaction with biological targets. rsc.org

Substitution on the Phenoxy Ring: The methyl group at the para position of the phenoxy ring can be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl) to probe the impact of steric bulk and lipophilicity. nih.gov Alternatively, introducing different functional groups at various positions on this ring can also lead to analogues with modified properties.

Modification of the Ester Linkage: While the core phenoxyacetate structure is often maintained, modifications to the ester linkage, such as replacing it with an amide or other bioisosteric groups, can be explored to alter the compound's stability and hydrogen bonding capabilities.

Isosteric Replacements: The principle of isosteric replacement, where an atom or a group of atoms is replaced by another with similar physical and chemical properties, is a valuable tool. For example, the chloro group could be replaced by a bromo or fluoro group to fine-tune the electronic and steric characteristics. researchgate.net

A systematic approach to derivative design would involve creating a library of compounds where each of these structural features is varied one at a time to build a comprehensive SAR profile.

Table 1: Proposed Substitutions for SAR Studies of this compound Derivatives

| Position of Substitution | R1 (on Chlorophenyl Ring) | R2 (on Phenoxy Ring) |

| Ortho | -H, -F, -CH3, -OCH3 | -H, -F, -Cl, -CH3 |

| Meta | -H, -F, -Cl, -NO2 | -H, -F, -Cl, -OCH3 |

| Para | -H, -F, -Br, -CF3 | -H, -F, -Br, -C2H5 |

This table is interactive. You can sort and filter the data to explore different substitution patterns.

Synthetic Procedures for Variously Substituted Phenoxyacetates

The synthesis of this compound and its variously substituted derivatives can be achieved through several established organic synthesis methodologies. The core of the synthesis involves the formation of a diaryl ether linkage and an ester bond.

A common and versatile approach is the esterification of a substituted phenol (B47542) with a substituted phenoxyacetic acid. This method allows for the independent synthesis of the two key fragments, which can then be combined in the final step.

General Synthetic Route:

Synthesis of the Substituted Phenoxyacetic Acid: This is typically achieved through the Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base, followed by hydrolysis of the resulting ester. google.com

Esterification: The synthesized phenoxyacetic acid is then coupled with the desired substituted phenol. This esterification can be carried out using various coupling agents or catalysts. One effective method involves the use of phosphonitrilic chloride (PNT) as an activator in the presence of a base like N-methyl morpholine (B109124) (NMM). jocpr.com

Example Synthetic Procedure for a Derivative (e.g., 2,4-Dichlorophenyl (4-ethylphenoxy)acetate):

Step 1: Synthesis of (4-ethylphenoxy)acetic acid:

4-ethylphenol (B45693) is dissolved in a suitable solvent (e.g., acetone) with a base such as potassium carbonate.

Ethyl bromoacetate (B1195939) is added, and the mixture is refluxed to form ethyl (4-ethylphenoxy)acetate. google.com

The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) followed by acidification to yield (4-ethylphenoxy)acetic acid.

Step 2: Esterification with 2,4-dichlorophenol (B122985):

(4-ethylphenoxy)acetic acid is dissolved in a solvent like chloroform.

Phosphonitrilic chloride and N-methyl morpholine are added to activate the carboxylic acid. jocpr.com

2,4-dichlorophenol is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete.

The final product, 2,4-dichlorophenyl (4-ethylphenoxy)acetate, is then purified using standard techniques such as column chromatography.

Alternative synthetic strategies include the Ullmann condensation or Buchwald-Hartwig amination for the formation of the diaryl ether bond, followed by the introduction of the acetate (B1210297) moiety. dntb.gov.uarsc.org The choice of synthetic route often depends on the availability of starting materials and the specific functional groups present in the target molecule.

Spectroscopic and Computational Characterization of Novel Analogues

Once synthesized, novel analogues of this compound are subjected to rigorous characterization to confirm their structure and purity. This is achieved through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. For a typical derivative, characteristic signals would be observed for the aromatic protons on both rings, the methylene (B1212753) protons of the acetate group, and any protons on the substituent groups. The chemical shifts of protons on the carbon adjacent to the ether oxygen are typically found in the range of 3.4-4.5 ppm. libretexts.org

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester group would appear significantly downfield. Carbons adjacent to the ether oxygen typically resonate in the 50-80 ppm region. libretexts.orguobasrah.edu.iq

Infrared (IR) Spectroscopy: Used to identify the functional groups present. A strong absorption band corresponding to the C=O stretch of the ester group would be expected around 1735-1750 cm⁻¹. A characteristic C-O stretching vibration for the ether linkage would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help in structural elucidation. The molecular ion peak ([M]⁺) would confirm the expected molecular formula.

Table 2: Expected Spectroscopic Data for a Hypothetical Derivative: 2-Chlorophenyl (4-ethylphenoxy)acetate

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ 7.0-7.5 (m, Ar-H), 4.6 (s, -OCH₂-), 2.6 (q, -CH₂CH₃), 1.2 (t, -CH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 168 (C=O), 155-120 (Ar-C), 65 (-OCH₂-), 28 (-CH₂CH₃), 15 (-CH₂CH₃) |

| IR (KBr) | ν 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O stretch) |

| MS (EI) | m/z = [M]⁺, fragments corresponding to loss of functional groups |

This table is interactive. You can sort the data by technique.

Computational Characterization:

Computational chemistry provides valuable insights into the electronic structure, conformation, and potential biological interactions of the synthesized analogues.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry and predict various molecular properties such as bond lengths, bond angles, and electronic charge distribution. orientjchem.orgrsc.org These calculations can also be used to predict theoretical vibrational frequencies, which can be compared with experimental IR spectra to aid in spectral assignment. semanticscholar.org

Molecular Docking: This computational technique is used to predict the preferred binding orientation of a molecule to a biological target, such as a protein or enzyme. researchgate.netscienceopen.com By docking a series of newly designed analogues into the active site of a relevant target, researchers can estimate their binding affinities and identify key interactions that contribute to their biological activity. This information can then be used to refine the design of even more potent derivatives. The results of docking studies can reveal important interactions such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. nih.govnih.gov

The combination of these spectroscopic and computational methods provides a comprehensive characterization of novel analogues, confirming their structure and providing a deeper understanding of their physicochemical properties and potential biological activity.

Molecular Interactions and Biological Target Engagement Molecular Level

Molecular Docking Studies with Relevant Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor), such as a protein or nucleic acid.

The initial step in a molecular docking study would be to identify potential biological targets for 2-Chlorophenyl (4-methylphenoxy)acetate. This could be guided by searching for proteins that are known to interact with structurally similar compounds. Once a set of putative macromolecular targets is selected, their three-dimensional structures, typically obtained from protein databases like the Protein Data Bank (PDB), are prepared for the docking simulation. The identification of putative binding sites on these macromolecules is then carried out using algorithms that search for cavities and pockets on the protein surface that are sterically and chemically suitable for ligand binding.

Following the docking simulation, the resulting poses of this compound within the binding site of the target macromolecule would be analyzed. This analysis focuses on identifying the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The ester group in the compound contains potential hydrogen bond acceptors (the carbonyl and ether oxygens) that could interact with hydrogen bond donor residues (e.g., serine, threonine, tyrosine, lysine, arginine) in the binding site.

Hydrophobic Interactions: The aromatic rings (the 2-chlorophenyl and 4-methylphenoxy moieties) are hydrophobic and would be expected to form favorable interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine within the binding pocket.

Pi-Pi Stacking: The aromatic rings could also engage in pi-pi stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atom on the phenyl ring could potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the receptor's binding site.

A hypothetical data table summarizing such interactions for a putative target is presented below.

| Interaction Type | Ligand Moiety Involved | Putative Receptor Residues |

| Hydrogen Bonding | Ester carbonyl oxygen | Serine, Threonine |

| Hydrophobic Interaction | 2-Chlorophenyl ring | Leucine, Isoleucine |

| Hydrophobic Interaction | 4-Methylphenoxy ring | Valine, Phenylalanine |

| Pi-Pi Stacking | 2-Chlorophenyl ring | Tryptophan |

| Halogen Bonding | Chlorine atom | Aspartate, Glutamate |

This table is for illustrative purposes only and is not based on experimental data.

Molecular docking programs also provide a scoring function to estimate the binding affinity between the ligand and the receptor. This score is typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable binding interaction. These predicted binding affinities can be used to rank different poses of the same ligand or to compare the potential binding of different ligands to the same target. It is important to note that these are computational predictions and require experimental validation.

Theoretical Prediction of Molecular Targets and Pathways

In the absence of experimental data, various computational tools can be used to predict the likely molecular targets and biological pathways that this compound might modulate. These methods, often referred to as in silico target prediction or target fishing, utilize algorithms that compare the chemical structure of the query compound to databases of known bioactive molecules and their targets. Techniques such as ligand-based pharmacophore modeling, chemical similarity searching, and machine learning models trained on large-scale bioactivity data could be employed to generate a list of potential protein targets. Subsequent pathway analysis of these predicted targets could then provide hypotheses about the biological processes that might be affected by this compound.

Mechanistic Insights into Molecular Modulation at the Receptor Level

Once a high-confidence biological target is identified and the binding mode is predicted through molecular docking, further computational studies, such as molecular dynamics (MD) simulations, can provide deeper mechanistic insights. MD simulations model the movement of atoms in the ligand-receptor complex over time, offering a dynamic view of the interaction. This can reveal how the binding of this compound might induce conformational changes in the receptor, which in turn could lead to its activation or inhibition. These simulations can help to elucidate the allosteric effects and the precise mechanism by which the compound modulates the receptor's function at a molecular level.

Advanced Applications in Chemical Synthesis

Utility as a Versatile Intermediate in Multi-Step Organic Synthesis

There is no available scientific literature that details the use of 2-Chlorophenyl (4-methylphenoxy)acetate as a versatile intermediate in multi-step organic synthesis. Research that would highlight its reactivity, functional group tolerance, and application as a building block for a variety of chemical scaffolds could not be located.

Contribution to the Development of New Catalytic Systems

No research or patent literature was found that describes the contribution of This compound to the development of new catalytic systems. Its potential role as a ligand, catalyst precursor, or substrate in novel catalytic reactions is not documented.

Role in the Synthesis of Complex Molecular Architectures

There are no published studies detailing the role of This compound in the total synthesis or modular synthesis of complex natural products or other intricate molecular architectures.

Due to the absence of specific and detailed information in the scientific literature concerning the advanced synthetic applications of This compound , it is not possible to generate the requested in-depth article. The compound's utility as a versatile intermediate, its contribution to catalysis, and its role in synthesizing complex molecules are not established in the available research.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of phenoxyacetates often involves multi-step procedures that may utilize hazardous reagents and solvents, generating significant chemical waste. A key area of future research is the development of more efficient and sustainable synthetic routes guided by the principles of green chemistry. researchgate.netwjpmr.commdpi.comnih.gov These principles advocate for the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, employing catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. researchgate.netwjpmr.com

Future methodologies will likely focus on:

Catalytic Approaches: The use of novel catalysts, including metal-based and organocatalysts, can lead to milder reaction conditions, higher yields, and improved selectivity, thereby reducing energy consumption and by-product formation. wjpmr.com

Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions or the use of greener solvents like water or ionic liquids can significantly reduce the environmental impact of the synthesis. nih.gov

Microwave-Assisted Synthesis: This technique has the potential to accelerate reaction rates, improve yields, and reduce the formation of side products, contributing to a more efficient process. mdpi.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control, which can lead to more efficient and consistent production of 2-Chlorophenyl (4-methylphenoxy)acetate and its derivatives.

A comparative look at traditional versus potential green synthesis parameters is presented in the table below.

| Parameter | Traditional Synthesis | Green Synthesis Approach |

| Solvents | Often uses volatile organic compounds (VOCs) | Aims for solvent-free conditions or use of benign solvents (e.g., water) |

| Catalysts | May use stoichiometric and hazardous reagents | Employs recyclable and non-toxic catalysts |

| Energy | Often requires high temperatures and long reaction times | Utilizes energy-efficient methods like microwave irradiation |

| Waste | Can generate significant amounts of by-products and waste | Focuses on high atom economy and waste prevention |

Deeper Understanding of Quantum Mechanical Aspects of Reactivity

A thorough understanding of the electronic structure and reactivity of this compound at a quantum mechanical level is crucial for predicting its behavior and designing new molecules with desired properties. orientjchem.org Density Functional Theory (DFT) calculations have been successfully used to study the molecular structure and vibrational spectra of phenoxyacetic acid and its p-chloro derivative, showing good agreement with experimental data. orientjchem.org

Future research in this area should focus on:

Reactivity Descriptors: Employing DFT to calculate reactivity descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions can provide insights into the sites susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.netchemrxiv.org This knowledge is invaluable for predicting reaction mechanisms and designing more efficient syntheses.

Spectroscopic Properties: Further theoretical studies can help in the detailed interpretation of experimental spectra (IR, Raman, NMR), leading to a more complete characterization of the molecule and its derivatives. orientjchem.org

Conformational Analysis: Quantum mechanical calculations can be used to explore the conformational landscape of the molecule, identifying the most stable geometries and understanding how conformational changes might influence its properties and interactions.

The table below summarizes key quantum chemical parameters and their significance.

| Quantum Chemical Parameter | Significance |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. mdpi.com |

| Vibrational Frequencies | Allows for the assignment of experimental IR and Raman spectra. orientjchem.org |

| NBO Analysis | Provides information on intramolecular charge transfer and donor-acceptor interactions. chemrxiv.org |

Integration of Advanced Computational Methods for Predictive Design

The integration of advanced computational methods is set to revolutionize the design of novel analogs of this compound with tailored properties. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can significantly accelerate the discovery process. rsc.orgresearchgate.net

Key areas for future computational research include:

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened computationally to identify candidates with high predicted activity for specific applications. nih.gov

ADME/Tox Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives at an early stage, helping to prioritize compounds with favorable pharmacokinetic and safety profiles. mdpi.com

Pharmacophore Modeling: Developing pharmacophore models based on the known biological activities of related compounds can guide the design of new molecules with enhanced potency and selectivity.

Machine Learning and AI: The application of machine learning and artificial intelligence algorithms to large datasets of chemical structures and biological activities can uncover complex structure-activity relationships and facilitate the design of novel compounds with a higher probability of success.

The following interactive table outlines the stages of computational drug design.

| Stage | Computational Method | Objective |

| Hit Identification | Virtual Screening, Molecular Docking | To identify initial compounds that bind to a biological target. |

| Lead Optimization | QSAR, Pharmacophore Modeling | To modify the structure of hit compounds to improve potency and selectivity. |

| Preclinical Testing | ADME/Tox Prediction | To predict the pharmacokinetic and safety profiles of lead compounds. |

Exploration of Novel Molecular Scaffolds Inspired by the Compound's Structure

The chemical structure of this compound serves as a valuable starting point for the exploration of novel molecular scaffolds with diverse biological and material science applications. nih.govmdpi.comresearchgate.netnih.gov By systematically modifying the core phenoxyacetate (B1228835) framework, it is possible to generate new classes of compounds with unique properties.

Future research directions in this area involve:

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to analogs with improved properties such as enhanced potency, reduced toxicity, or altered metabolic stability.

Scaffold Hopping: This strategy involves replacing the central phenoxyacetate core with different chemical scaffolds while maintaining the key pharmacophoric features, leading to the discovery of entirely new classes of compounds.

Combinatorial Chemistry: The synthesis of large, diverse libraries of compounds based on the this compound scaffold can be a powerful tool for discovering new leads in a high-throughput manner. nih.govselleckchem.comenamine.net

Structural Modifications for New Applications: Targeted structural modifications can be made to impart new functionalities, for example, by introducing polymerizable groups to create novel materials or by incorporating fluorescent tags for imaging applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chlorophenyl (4-methylphenoxy)acetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis involves esterification under acidic catalysis. A typical protocol includes refluxing precursors (e.g., chlorophenol derivatives and methylphenoxyacetic acid) in methanol with concentrated sulfuric acid, followed by recrystallization . To optimize yields and purity, employ Design of Experiments (DoE) principles. For example, vary parameters like reaction time (4–8 hours), acid catalyst concentration (0.5–2.0 mL), and solvent volume (15–25 mL) using a factorial design. Statistical tools like ANOVA can identify critical factors and interactions .

Q. How can researchers characterize the crystalline structure of this compound, and what analytical techniques are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Prepare crystals via slow evaporation in ethanol or methanol. Analyze unit cell parameters (e.g., triclinic system, space group P1) and intermolecular interactions (e.g., C–H···π bonds) using software like CrysAlisPro. Pair SCXRD with FT-IR for functional group validation (ester C=O stretch ~1730 cm⁻¹) and NMR for regiochemical confirmation (e.g., aromatic protons at δ 6.8–7.3 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may cause skin/eye irritation (H315, H319). Store at 2–8°C in airtight containers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste management services. Reference SDS data for hazard-specific first-aid measures (e.g., eye irrigation with water for 15 minutes) .

Advanced Research Questions

Q. How can reaction mechanisms and byproduct formation be analyzed during the synthesis of this compound?

- Methodological Answer : Use LC-MS or GC-MS to monitor reaction intermediates and byproducts. For example, incomplete esterification may yield residual 4-methylphenol (detectable via HPLC with UV at 254 nm). Isotopic labeling (e.g., ¹⁸O in methanol) can trace ester bond formation kinetics. Computational tools (e.g., Gaussian for DFT calculations) model transition states and activation energies .

Q. What strategies are effective for resolving contradictions in physicochemical data (e.g., melting point variations) across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs (e.g., Form I vs. Form II). Use preparative HPLC to isolate impurities (>95% purity) and characterize them via HR-MS and 2D NMR. Cross-validate melting points with multiple sources (e.g., PubChem, NIST) and report crystallization solvents .

Q. How can membrane separation technologies improve the purification of this compound?

- Methodological Answer : Implement nanofiltration (NF) or reverse osmosis (RO) membranes with MWCO 200–300 Da to remove low-MW impurities. Optimize transmembrane pressure (5–15 bar) and solvent composition (e.g., ethanol/water mixtures) to enhance flux and selectivity. Compare rejection coefficients using UV spectroscopy or TOC analysis .

Q. What methodologies are suitable for studying the compound’s biological activity, such as enzyme inhibition or cytotoxicity?

- Methodological Answer : Conduct in vitro assays using liver microsomes (e.g., CYP450 isoforms) to assess metabolic stability. For cytotoxicity, use MTT assays on HepG2 cells at concentrations 1–100 µM. Pair with molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2). Validate results with positive controls (e.g., aspirin for COX inhibition) .

Q. How can researchers address challenges in scaling up the synthesis from lab to pilot plant?

- Methodological Answer : Use dimensionless scaling parameters (e.g., Reynolds number for agitation) to maintain reaction homogeneity. Transition from batch to continuous flow reactors (e.g., microreactors) to improve heat/mass transfer. Perform hazard analysis (HAZOP) for solvent handling (e.g., methanol flammability) and implement PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.